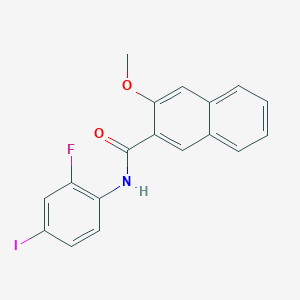![molecular formula C22H21N5O4 B250976 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide](/img/structure/B250976.png)
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a nitrofuran carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the butylphenyl and nitrofuran carboxamide groups. Common synthetic routes include:
Formation of Benzotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Attachment of Nitrofuran Carboxamide Group: This step often involves coupling reactions, such as amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzotriazole and nitrofuran rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the nitrofuran moiety.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives of the benzotriazole and nitrofuran rings.
Applications De Recherche Scientifique
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide involves its interaction with specific molecular targets. The benzotriazole moiety may interact with enzymes or receptors, while the nitrofuran group can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
- **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide
- **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide stands out due to its unique combination of a benzotriazole core with a nitrofuran carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H21N5O4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H21N5O4/c1-3-4-5-15-6-8-16(9-7-15)26-24-18-12-14(2)17(13-19(18)25-26)23-22(28)20-10-11-21(31-20)27(29)30/h6-13H,3-5H2,1-2H3,(H,23,28) |
Clé InChI |
JCQBHQUPDSDWBK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-{2-methoxy-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250912.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250915.png)

